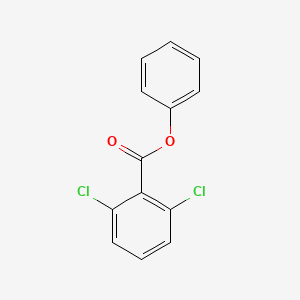

Phenyl 2,6-dichlorobenzoate

Description

Contextualization within Benzoate (B1203000) Ester Chemistry

Benzoate esters are a significant class of organic compounds characterized by the presence of a benzoate group attached to an organic substituent via an ester linkage. ontosight.ai These compounds are derivatives of benzoic acid and various alcohols or phenols. ontosight.aifiveable.me The general structure, R-C(=O)O-R', where one R group is a phenyl ring, allows for a wide diversity of compounds with varied properties and applications. fiveable.me

The reactivity of benzoate esters is a central theme in organic chemistry. fiveable.me Key reactions include hydrolysis, which cleaves the ester bond to yield a carboxylic acid and an alcohol, and transesterification, where the alcohol or phenol (B47542) component is exchanged. smolecule.comacs.org The stability of the ester bond is influenced by the electronic and steric nature of both the benzoate and the alcohol/phenol moieties. For instance, the hydrolysis of phenyl benzoate is known to be relatively rapid due to the stability of the resulting phenoxide ion. nih.gov

The synthesis of benzoate esters is typically achieved through the esterification of benzoic acid or its derivatives with an alcohol or phenol. ontosight.ai This can be catalyzed by acids or through the use of activating agents. ontosight.ai Enzymatic synthesis using lipases is also a method employed for its efficiency and environmentally friendly conditions. medcraveonline.com

Within this broad class, Phenyl 2,6-dichlorobenzoate (B1236402) is distinguished by the presence of two chlorine atoms on the benzene (B151609) ring of the benzoate portion. ontosight.ai This substitution significantly influences the compound's electronic properties and steric hindrance around the ester group, thereby affecting its reactivity and potential applications.

Interactive Data Table: Properties of Phenyl 2,6-Dichlorobenzoate

| Property | Value |

| Chemical Formula | C13H8Cl2O2 |

| Molecular Weight | 267.11 g/mol |

| Structure | A phenyl ring attached to a 2,6-dichlorobenzoate moiety through an ester linkage. |

| Solubility | Soluble in organic solvents. |

Note: The specific values for properties like melting and boiling points are not consistently available across public sources and require dedicated experimental determination.

Historical Perspectives on Related Chemical Entities

The study of chlorinated benzoic acids and their esters has a history rooted in the development of synthetic organic chemistry and its application in various industries. Dichlorobenzoic acids, the precursors to compounds like this compound, have been subjects of research for their synthesis and properties. chemicalbook.com For example, 2,6-dichlorobenzoic acid can be prepared through the chlorination of benzoic acid. chemicalbook.com

Historically, various isomers of dichlorobenzoic acid and their derivatives have been investigated. For instance, research has been conducted on the purification of 2,4-dichlorobenzoic acid to remove positional isomer impurities. acs.org The methyl esters of dichlorobenzoic acids, such as methyl 2,5-dichlorobenzoate (B1240473) and methyl 2,6-dichlorobenzoate, have also been studied. herts.ac.ukfishersci.com

The investigation of substituted benzoic acid esters extends to their biological activities. Early studies, for example, explored the effects of esters of 2,3-dichlorobenzoic acid on plant growth. uchicago.edu This historical context of exploring the impact of halogen substitution on the properties and applications of benzoic acid derivatives provides a foundation for the contemporary academic interest in more complex esters like this compound. The synthesis of analogues and derivatives continues to be an active area of research, aiming to create novel compounds with specific functionalities. conicet.gov.ar

Structure

3D Structure

Properties

CAS No. |

71849-98-4 |

|---|---|

Molecular Formula |

C13H8Cl2O2 |

Molecular Weight |

267.10 g/mol |

IUPAC Name |

phenyl 2,6-dichlorobenzoate |

InChI |

InChI=1S/C13H8Cl2O2/c14-10-7-4-8-11(15)12(10)13(16)17-9-5-2-1-3-6-9/h1-8H |

InChI Key |

ZNPIVESKOKHXQF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=C(C=CC=C2Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Phenyl 2,6 Dichlorobenzoate and Its Precursors

Direct Esterification Approaches

The direct formation of the ester linkage between a carboxylic acid and an alcohol is a fundamental transformation in organic synthesis. For the preparation of phenyl 2,6-dichlorobenzoate (B1236402), this involves the reaction of 2,6-dichlorobenzoic acid and phenol (B47542).

Catalyst-Mediated Esterification of 2,6-Dichlorobenzoic Acid with Phenol

The esterification of 2,6-dichlorobenzoic acid with phenol typically requires a catalyst to proceed at a reasonable rate due to the reduced nucleophilicity of the phenolic hydroxyl group compared to aliphatic alcohols. arkat-usa.org The carboxyl group of 2,6-dichlorobenzoic acid can be activated under acidic or basic conditions to facilitate the reaction. guidechem.com Various catalytic systems have been explored for the esterification of phenols. While specific examples detailing the synthesis of phenyl 2,6-dichlorobenzoate are not extensively reported in the provided results, general methods for phenolic ester synthesis are applicable. These often employ activating agents to convert the carboxylic acid into a more reactive species. For instance, methods using pivalic anhydride (B1165640) with sodium thiosulfate (B1220275) as a catalyst have been shown to be effective for the esterification of phenols with various carboxylic acids. arkat-usa.org Another approach involves the use of trifluoroacetic anhydride and phosphoric acid, which has been successful in the acylation of phenyl ether with 2,5-dichlorobenzoic acid, a structurally similar reaction. researchgate.net

Optimization of Reaction Conditions for Ester Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired ester product. Key parameters that are typically fine-tuned include the choice of catalyst, solvent, temperature, and the stoichiometry of the reactants. For the synthesis of phenyl benzoates, zinc chloride (ZnCl2) has been identified as an effective catalyst. ijsrp.org In a study on the synthesis of various phenyl benzoates, the ideal conditions were found to be 1.0 equivalent of ZnCl2 in phosphorus oxychloride (POCl3) at a temperature of 75-80 °C. ijsrp.org The reaction time is also a critical factor, with prolonged times sometimes leading to decomposition or side reactions. The choice of solvent can significantly influence the reaction outcome; for example, dimethyl sulfoxide (B87167) (DMSO) has been used as both a solvent and an oxidant in certain cyclization reactions. researchgate.net

Synthesis of Key Precursors

The availability and purity of the starting materials, 2,6-dichlorobenzoic acid and substituted phenols, are paramount for the successful synthesis of this compound and its analogs.

Preparation of 2,6-Dichlorobenzoic Acid Derivatives

2,6-Dichlorobenzoic acid is a key precursor and can be synthesized through several routes. A common method is the chlorination of benzoic acid using a chlorinating agent like thionyl chloride or phosphorus pentachloride. chemicalbook.com Another approach involves the chlorination of 2,6-dichlorobenzal chloride in the presence of water and a Lewis acid catalyst. google.com This method can also yield the corresponding anhydride. google.com Furthermore, 2,6-dichlorobenzoic acid can be prepared from 2,6-dichlorobenzaldehyde (B137635) via oxidation. A patented method describes the chlorination of 2,6-dichlorobenzaldehyde with chlorine in an organic solvent to yield 2,6-dichlorobenzoyl chloride, which is then hydrolyzed to the desired acid. google.com The carboxyl group of 2,6-dichlorobenzoic acid can be converted to an acyl chloride by reacting it with thionyl chloride, which is a common strategy to activate the acid for subsequent reactions like esterification. guidechem.com

Table 1: Synthesis of 2,6-Dichlorobenzoic Acid Derivatives

| Starting Material | Reagents | Product | Reference |

| Benzoic Acid | Thionyl chloride or Phosphorus pentachloride | 2,6-Dichlorobenzoic acid | chemicalbook.com |

| 2,6-Dichlorobenzal chloride | Chlorine, Water, Lewis acid | 2,6-Dichlorobenzoic acid and/or its anhydride | google.com |

| 2,6-Dichlorobenzaldehyde | Chlorine, then Hydrolysis | 2,6-Dichlorobenzoic acid | google.com |

| 2,6-Dichlorobenzoic acid | Thionyl chloride | 2,6-Dichlorobenzoyl chloride | guidechem.com |

Preparation of Substituted Phenol Moieties

The synthesis of substituted phenols is essential for creating a diverse range of this compound analogs. A variety of methods exist for introducing substituents onto the phenol ring with regiochemical control. oregonstate.edu One patented method for synthesizing 2,6-dichlorophenol (B41786) involves the chlorination of phenol in chlorobenzene (B131634) with N-methylaniline as a catalyst. google.com This process achieves a high yield and purity of the desired product. google.com More advanced strategies for synthesizing highly substituted phenols involve the one-step conversion of hydroxypyrones and nitroalkenes, which allows for programmable substitution at any position on the phenolic ring. oregonstate.edu Another modern approach is the direct borylation of arenes followed by oxidation to produce substituted phenols. google.com This "one-pot" reaction is efficient and avoids the need to isolate the intermediate arylboronic ester. google.com

Emerging Synthetic Strategies for this compound Analogs

The development of novel synthetic methods is crucial for accessing new analogs of this compound with potentially enhanced properties. Emerging strategies often focus on improving efficiency, selectivity, and functional group tolerance.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For instance, the Suzuki-Miyaura coupling can be used to introduce various substituents onto the aromatic rings of the precursors. A microwave-assisted Suzuki-type cross-coupling of 6,6'-dibromo-2,2'-bipyridine with a boronic acid has been reported, demonstrating the utility of this method for creating complex molecules. lanl.gov

The Mitsunobu reaction offers a mild method for esterification. acs.org While not directly applied to this compound in the provided literature, its ability to couple alcohols with acidic pronucleophiles under neutral conditions makes it a potentially valuable tool for synthesizing analogs, especially those with sensitive functional groups. acs.org

Furthermore, the development of novel catalytic systems continues to expand the synthetic chemist's toolbox. For example, the use of pivalic anhydride in conjunction with sodium thiosulfate provides a simple and practical method for phenolic ester synthesis from carboxylic acids and electron-rich phenols. arkat-usa.org Such methods could be adapted for the synthesis of a wide array of this compound analogs.

Mechanistic Investigations of Reactions Involving Phenyl 2,6 Dichlorobenzoate and Its Derivatives

Hydrolytic Reactivity and Pathways

The hydrolysis of Phenyl 2,6-dichlorobenzoate (B1236402) involves the cleavage of its ester linkage to yield 2,6-dichlorobenzoic acid and phenol (B47542). The rate and mechanism of this transformation are profoundly influenced by the unique structural features of the molecule, particularly the steric hindrance and electronic effects imparted by the ortho-chloro substituents on the benzoyl moiety.

Under basic conditions (saponification), the reaction proceeds via nucleophilic acyl substitution. A hydroxide (B78521) ion (OH⁻) attacks the electrophilic carbonyl carbon. However, the two bulky chlorine atoms flanking the reaction center create significant steric hindrance, impeding the approach of the nucleophile. This steric inhibition raises the activation energy for the formation of the tetrahedral intermediate, resulting in a substantially slower hydrolysis rate compared to sterically unhindered esters like phenyl benzoate (B1203000).

Under acidic conditions, the carbonyl oxygen is first protonated, enhancing the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack. While the electronic-withdrawing nature of the chlorine atoms slightly increases the carbonyl carbon's positive charge, the steric hindrance remains the dominant factor, slowing the reaction.

The stability of the resulting 2,6-dichlorobenzoate anion, conferred by the inductive effect of the chlorine atoms, makes it an excellent leaving group, which facilitates the collapse of the tetrahedral intermediate once formed. However, the rate-determining step is the initial nucleophilic attack, which is sterically disfavored. Consequently, Phenyl 2,6-dichlorobenzoate is recognized for its high resistance to hydrolysis relative to other phenyl esters.

| Compound | Structural Feature | Relative Rate (krel) | Primary Influencing Factor |

|---|---|---|---|

| Phenyl Benzoate | Unsubstituted | 100 | Baseline |

| Phenyl 4-chlorobenzoate (B1228818) | Para-substitution (Electronic) | ~350 | Inductive withdrawal enhances carbonyl electrophilicity |

| This compound | Di-ortho-substitution (Steric) | < 1 | Severe steric hindrance at the reaction center |

Nucleophilic Substitution Reactions

While this compound itself is not a substrate for Sₙ2' reactions, its utility as an excellent leaving group is pivotal in studies involving its allylic ester derivatives. In these systems, a nucleophile attacks the γ-carbon of the allylic system, leading to a concerted migration of the double bond and expulsion of the 2,6-dichlorobenzoate anion.

Consider the derivative (E)-but-2-en-1-yl 2,6-dichlorobenzoate. When treated with organocuprates (e.g., Li(CH₃)₂Cu), the reaction proceeds predominantly through an Sₙ2' pathway. The nucleophilic methyl group attacks the C-3 carbon, while the C1-O bond cleaves simultaneously. This results in the formation of pent-2-ene, where the double bond has shifted.

The stereochemical outcome of these reactions is highly dependent on the nature of the nucleophile and the substrate's geometry. Research findings indicate that organocuprates typically favor an anti-attack, where the nucleophile approaches from the face opposite to the departing 2,6-dichlorobenzoate group. This stereospecificity is crucial for controlling the geometry of the newly formed double bond in the product, making allylic 2,6-dichlorobenzoates valuable substrates in stereoselective synthesis.

The efficacy of the Sₙ2' and other nucleophilic substitution reactions is critically dependent on the stability of the leaving group. The 2,6-dichlorobenzoate anion is an exceptionally stable leaving group, a property directly attributable to the electronic character of its conjugate acid, 2,6-dichlorobenzoic acid.

A good leaving group is the conjugate base of a strong acid. The acidity of 2,6-dichlorobenzoic acid is significantly enhanced compared to unsubstituted benzoic acid. The two electron-withdrawing chlorine atoms at the ortho positions exert a powerful inductive effect (-I), which stabilizes the negative charge of the carboxylate anion upon its departure. This stabilization lowers the energy of the anion, making it a very weak base and, consequently, an excellent leaving group. The low pKa value of 2,6-dichlorobenzoic acid quantifies this effect, confirming its status as a strong carboxylic acid and the stability of its conjugate base. This characteristic is a key finding from mechanistic studies that rationalize its use in facilitating challenging substitution reactions.

| Conjugate Acid | pKa Value (approx.) | Leaving Group | Relative Leaving Group Ability |

|---|---|---|---|

| Acetic Acid | 4.76 | Acetate | Poor |

| Benzoic Acid | 4.20 | Benzoate | Moderate |

| 2,6-Dichlorobenzoic Acid | 1.60 | 2,6-Dichlorobenzoate | Excellent |

Electrophilic Aromatic Substitution Patterns

This compound contains two distinct aromatic rings susceptible to electrophilic attack: the phenoxy ring and the dichlorobenzoyl ring. The substitution pattern is dictated by the directing effects of the existing substituents on each ring.

Phenoxy Ring: This ring is attached to an ester oxygen. The oxygen atom's lone pairs exert a strong electron-donating resonance effect (+M), which activates the ring towards electrophilic substitution. This effect directs incoming electrophiles to the ortho and para positions. Although the ester group as a whole has an electron-withdrawing inductive effect (-I), the resonance effect is dominant. Due to steric hindrance from the bulky benzoyl group at the ortho positions, substitution occurs almost exclusively at the para position. For example, nitration with HNO₃/H₂SO₄ would yield Phenyl 4-nitrophenoxy-2,6-dichlorobenzoate.

Dichlorobenzoyl Ring: This ring is strongly deactivated. The carbonyl group is a powerful deactivating, meta-directing group (-M effect). The two chlorine atoms are deactivating, ortho,para-directing groups (-I effect > +M effect). The combined influence of these groups renders this ring highly resistant to electrophilic attack. Any substitution, if forced under harsh conditions, would be slow and likely occur at the C-4 position, which is meta to the carbonyl and ortho/para to the chlorine atoms.

In a competitive situation, electrophilic aromatic substitution on this compound will overwhelmingly favor the activated phenoxy ring at the para position.

Radical Reaction Mechanisms: Sₖₙ1 Processes

The dichlorobenzoyl moiety of this compound is a suitable substrate for the Sₖₙ1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism. This multi-step chain reaction provides a pathway for the substitution of an aryl halide under conditions where traditional nucleophilic aromatic substitution is ineffective. Mechanistic studies have established the following pathway:

Initiation: The reaction begins with the transfer of a single electron to the this compound molecule, typically from a solvated electron source (e.g., Na in liquid NH₃) or via photostimulation. This forms a radical anion intermediate. [Ar-Cl] + e⁻ → [Ar-Cl]•⁻

Propagation:

Fragmentation: The radical anion undergoes rapid, unimolecular fragmentation to expel the most stable halide anion (Cl⁻), generating a σ-aryl radical. This is the rate-determining step. [Ar-Cl]•⁻ → Ar• + Cl⁻

Nucleophilic Attack: The newly formed aryl radical (phenyl-2-carbonyl-6-radical) reacts with a nucleophile (Nu⁻), such as an enolate or amide ion, to form a new radical anion. Ar• + Nu⁻ → [Ar-Nu]•⁻

Electron Transfer: This new radical anion transfers its electron to a molecule of the starting material (this compound), propagating the chain and forming the final substituted product. [Ar-Nu]•⁻ + [Ar-Cl] → [Ar-Nu] + [Ar-Cl]•⁻

This mechanism allows for the selective replacement of one of the chlorine atoms with a wide range of carbon and nitrogen nucleophiles, yielding products like Phenyl 2-(acetonyl)-6-chlorobenzoate when reacting with the enolate of acetone.

Oxidative and Reductive Transformation Mechanisms

This compound can undergo various transformations under oxidative or reductive conditions, primarily targeting the C-Cl bonds, the ester functional group, or the aromatic rings.

Oxidative Transformations: The molecule is generally stable towards mild oxidizing agents due to the electron-deficient nature of the dichlorobenzoyl ring. Strong oxidative conditions (e.g., hot, concentrated KMnO₄ or O₃) would likely lead to non-selective degradation and cleavage of the aromatic rings rather than a controlled functional group transformation.

Reductive Transformations: Reduction offers more synthetically useful pathways. The specific outcome depends heavily on the reagent and conditions employed.

Catalytic Hydrogenolysis: Using hydrogen gas (H₂) with a palladium on carbon catalyst (Pd/C), the C-Cl bonds can be selectively cleaved (reductive dehalogenation). This process typically occurs sequentially, first yielding Phenyl 2-chlorobenzoate (B514982) and then Phenyl benzoate upon complete dehalogenation. The ester group is generally inert to these conditions.

Metal Hydride Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester carbonyl group. The reaction cleaves the ester and reduces the carbonyl moiety to a primary alcohol. The products of this reaction are (2,6-dichlorophenyl)methanol and phenol.

Birch Reduction: Using sodium or lithium metal in liquid ammonia (B1221849) with an alcohol co-solvent, the electron-deficient dichlorobenzoyl ring is preferentially reduced to a non-conjugated cyclohexadiene derivative. The phenoxy ring is less susceptible to reduction under these conditions.

| Reaction Type | Reagent(s) | Target Site | Primary Product(s) |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | C-Cl bonds | Phenyl 2-chlorobenzoate, Phenyl benzoate |

| Ester Reduction | LiAlH₄, then H₃O⁺ | Ester carbonyl | (2,6-Dichlorophenyl)methanol, Phenol |

| Birch Reduction | Na, NH₃(l), EtOH | Dichlorobenzoyl ring | Substituted cyclohexadiene derivative |

Advanced Theoretical and Computational Studies of Phenyl 2,6 Dichlorobenzoate

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the optimized molecular geometry and electronic properties of Phenyl 2,6-dichlorobenzoate (B1236402). These methods solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and charge distribution.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. dntb.gov.ua For Phenyl 2,6-dichlorobenzoate, DFT calculations, commonly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a basis set such as 6-311G(d,p), are applied to determine its ground-state optimized geometry, vibrational frequencies, and various electronic parameters. nih.govscielo.br These calculations are fundamental for subsequent analyses, as they provide the minimum energy structure from which other properties are derived. The optimized geometry reveals key bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape and steric interactions.

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. youtube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.govmalayajournal.org A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. malayajournal.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO is likely concentrated on the electron-withdrawing 2,6-dichlorobenzoyl moiety. This separation of frontier orbitals indicates the potential for intramolecular charge transfer upon electronic excitation.

Table 1: Representative FMO Properties of this compound

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.85 | Energy of the highest occupied molecular orbital; related to the ionization potential. |

| ELUMO | -1.20 | Energy of the lowest unoccupied molecular orbital; related to the electron affinity. |

Note: These values are illustrative and depend on the specific DFT functional and basis set used in the calculation.

Table 2: Key NBO Donor-Acceptor Interactions in this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(O)carbonyl | π*(C-C)dichlorophenyl ring | ~25.5 | Lone Pair → π* Antibond |

| LP(O)ester | π*(C-C)phenyl ring | ~18.2 | Lone Pair → π* Antibond |

Note: E(2) represents the stabilization energy from second-order perturbation analysis. Values are representative for this type of structure.

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to understand the charge distribution and predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. libretexts.org The MEP map displays different potential values on the electron density surface using a color spectrum. researchgate.net Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and prone to electrophilic attack. Blue regions denote positive potential, which are electron-deficient areas susceptible to nucleophilic attack. malayajournal.org Green areas represent neutral potential.

In this compound, the MEP map would show a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The chlorine atoms would also exhibit regions of negative potential. Conversely, the hydrogen atoms of the phenyl ring would show positive potential (blue), making them potential sites for nucleophilic interaction. nih.gov

Molecular Dynamics Simulations

While quantum chemical calculations focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. rsc.orgresearchgate.net For this compound, MD simulations can be used to study its conformational flexibility, solvent interactions, and transport properties. mdpi.com By simulating the molecule in a solvent box (e.g., water or an organic solvent), researchers can observe how its conformation changes and how it interacts with surrounding solvent molecules. researchgate.net This is particularly useful for understanding how the molecule behaves in a realistic chemical environment, which can influence its reactivity and physical properties.

Conformational Analysis and Torsional Barriers

The three-dimensional structure of this compound is not rigid; it can adopt different conformations due to rotation around its single bonds. mdpi.com The most important rotations are around the C-O (ester) bond and the C-C bond connecting the phenyl ring to the ester group. Conformational analysis, typically performed using DFT by systematically rotating these bonds and calculating the energy at each step, reveals the potential energy surface. nih.govresearchgate.net This analysis identifies the most stable conformer (the global minimum) and the energy barriers (torsional barriers) that must be overcome to transition between different conformations. uva.esrsc.org The steric hindrance caused by the two chlorine atoms at the ortho positions of the benzoate (B1203000) ring significantly influences these barriers and the preferred conformation. nih.govresearchgate.net

Table 3: Calculated Torsional Barriers for this compound

| Rotational Bond | Dihedral Angle Definition | Barrier Height (kcal/mol) | Description |

|---|---|---|---|

| Phenyl Ring - Oxygen | C-O-C-C | ~3.5 | Rotation of the phenyl group relative to the ester plane. |

Note: Values are illustrative estimates based on similar aromatic esters and substituted biphenyls.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Intermolecular interactions are fundamental to understanding the solid-state properties of a molecular crystal, including its packing, stability, and polymorphism. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify these interactions. This analysis maps the electron distribution of a molecule within a crystal, providing a detailed picture of how neighboring molecules interact.

For this compound, a Hirshfeld surface analysis would be generated by calculating the electron density of the molecule and mapping various properties onto this surface. The key outputs of this analysis are the d_norm surface and 2D fingerprint plots. The d_norm surface provides a visual representation of intermolecular contacts, with red areas indicating contacts shorter than the van der Waals radii (indicative of strong interactions), white areas representing contacts at the van der Waals distance, and blue areas showing longer contacts.

Interactive Data Table: Predicted Intermolecular Contacts for this compound

| Intermolecular Contact | Predicted Contribution (%) | Description |

| H···H | ~30-40% | Hydrogen-hydrogen contacts are typically the most abundant, representing the general van der Waals forces that hold the crystal together. nih.gov |

| Cl···H/H···Cl | ~15-25% | These contacts represent weak hydrogen bonding interactions between the chlorine atoms and hydrogen atoms of neighboring molecules. The electronegative chlorine atoms act as weak hydrogen bond acceptors. |

| C···H/H···C | ~10-20% | These interactions are indicative of C-H···π interactions, where a hydrogen atom from one molecule interacts with the π-system of an aromatic ring on another molecule. |

| O···H/H···O | ~5-15% | These contacts would arise from interactions involving the ester's carbonyl oxygen and hydrogen atoms on adjacent molecules, representing another form of weak hydrogen bonding. |

| Cl···C/C···Cl | ~5-10% | These interactions can signify halogen-π interactions, where the chlorine atom interacts with the carbon atoms of an aromatic ring. |

| C···C | ~3-8% | Carbon-carbon contacts often point towards π-π stacking interactions between the aromatic rings of adjacent molecules. |

| Cl···Cl | ~1-5% | Chlorine-chlorine interactions, also known as halogen bonding, can occur, where an electropositive region on one chlorine atom interacts with an electronegative region on another. |

The analysis would likely reveal that the crystal packing of this compound is dominated by a combination of numerous weak interactions rather than a single strong one. The presence of two chlorine atoms on one of the phenyl rings would significantly influence the electrostatic potential of the molecule, creating regions that are favorable for specific types of interactions.

Charge Transfer Mechanism Studies

Charge transfer is a fundamental electronic process that can occur within a molecule (intramolecular) or between molecules (intermolecular). rsc.org It plays a crucial role in the electronic and optical properties of materials. Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of charge transfer.

For this compound, charge transfer can be analyzed by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's electronic excitability and chemical reactivity. A smaller gap suggests that the molecule can be more easily excited and is generally more reactive.

In this compound, the electron-withdrawing nature of the two chlorine atoms and the ester group would influence the electron density distribution across the molecule. DFT calculations would likely show that the HOMO is localized on the phenyl ring, which is less substituted and therefore more electron-rich, while the LUMO is distributed over the 2,6-dichlorobenzoyl moiety, which is more electron-deficient. An electronic transition, such as the absorption of a photon, could then induce a charge transfer from the phenyl group (donor) to the 2,6-dichlorobenzoyl group (acceptor).

The mechanism of charge transfer can be further investigated by analyzing the molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution, with red areas indicating regions of high electron density (negative potential) and blue areas indicating regions of low electron density (positive potential). For this compound, the MEP would likely show a negative potential around the carbonyl oxygen and the chlorine atoms, and a more positive potential around the hydrogen atoms of the phenyl ring.

Theoretical models can also be used to study charge transfer between this compound and other molecules. mdpi.com For instance, in the presence of a strong electron donor, this compound could act as an electron acceptor, forming a charge-transfer complex. Conversely, with a strong electron acceptor, the phenyl group of this compound could act as an electron donor.

Computational Prediction of Reactivity and Selectivity

Computational chemistry provides powerful tools for predicting the reactivity and selectivity of molecules in chemical reactions. By calculating various molecular descriptors, it is possible to identify the most likely sites for electrophilic and nucleophilic attack, as well as radical reactions.

For this compound, several computational approaches can be employed to predict its reactivity:

Fukui Functions: These functions are derived from DFT and are used to predict the most reactive sites in a molecule. The Fukui function f(r) indicates the change in electron density at a particular point when an electron is added to or removed from the molecule. A high value of the Fukui function for nucleophilic attack (f+) indicates a good site for an incoming nucleophile, while a high value for electrophilic attack (f-) points to a site that is susceptible to electrophiles. For this compound, the carbonyl carbon of the ester group would be predicted to be a primary site for nucleophilic attack. The aromatic rings would be the likely sites for electrophilic substitution, with the specific positions on each ring being influenced by the directing effects of the ester and chlorine substituents.

Molecular Electrostatic Potential (MEP): As mentioned earlier, the MEP map can also be used to predict reactivity. Regions of negative potential (red) are likely to be attacked by electrophiles, while regions of positive potential (blue) are susceptible to nucleophilic attack.

Activation Strain Model: This model, also known as the Distortion/Interaction model, provides a more detailed analysis of reaction barriers. It deconstructs the activation energy of a reaction into two components: the strain energy required to distort the reactants into their transition-state geometries, and the interaction energy between the distorted reactants. This model could be used to compare the reactivity of different sites on the this compound molecule towards a particular reactant and to understand the factors that control the selectivity of the reaction.

Based on these computational models, a reactivity profile for this compound can be constructed. The table below summarizes the predicted reactivity at different sites of the molecule.

Interactive Data Table: Predicted Reactivity and Selectivity of this compound

| Molecular Site | Predicted Type of Reactivity | Rationale |

| Carbonyl Carbon | Nucleophilic Acyl Substitution | The carbonyl carbon is electron-deficient due to the electronegativity of the two oxygen atoms, making it a prime target for nucleophiles. |

| Phenyl Ring | Electrophilic Aromatic Substitution | The phenyl ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. The ester group is a deactivating, meta-directing group. |

| 2,6-Dichlorophenyl Ring | Nucleophilic Aromatic Substitution | The two electron-withdrawing chlorine atoms make this ring highly electron-deficient and thus susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the chlorine atoms. |

| C-Cl Bonds | Reductive Cleavage | The carbon-chlorine bonds could potentially undergo reductive cleavage under certain reaction conditions. |

These computational predictions provide valuable insights into the chemical behavior of this compound and can guide the design of synthetic routes and the development of new applications for this compound.

Applications of Phenyl 2,6 Dichlorobenzoate in Organic Synthesis and Functional Materials

Role as a Protecting Group in Complex Molecule Synthesis

In the multi-step synthesis of complex organic molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. wikipedia.orgneliti.com This temporary modification is achieved using a "protecting group." The 2,6-dichlorobenzoyl group, introduced via reagents like phenyl 2,6-dichlorobenzoate (B1236402), serves as an effective protecting group, particularly for hydroxyl functions.

The primary advantage of the 2,6-dichlorobenzoyl group lies in its steric bulk and electronic properties. The two chlorine atoms flanking the ester linkage create significant steric hindrance, which shields the protected hydroxyl group from a wide array of reagents and reaction conditions. uchicago.edu Furthermore, the electron-withdrawing nature of the chlorine atoms enhances the stability of the ester bond, making it resistant to premature cleavage. uchicago.edu

Table 1: Comparison of Ester Protecting Groups and Cleavage Conditions

| Protecting Group | Structure | Typical Cleavage Conditions | Stability |

| Acetyl (Ac) | -COCH₃ | Mild acid or base | Moderate |

| Benzoyl (Bz) | -COC₆H₅ | Acid or base (more stable than Ac) | High |

| 2,6-Dichlorobenzoyl | -COC₆H₃Cl₂ | Strong base (e.g., hydrolysis) | Very High |

| Pivaloyl (Piv) | -COC(CH₃)₃ | Acid, base, or reducing agents | Very High |

This interactive table allows for comparison of different ester protecting groups commonly used in organic synthesis.

Participation in Glycosylation Reactions and Stereocontrol

The synthesis of oligosaccharides and glycoconjugates is a formidable challenge in organic chemistry, primarily due to the difficulty in controlling the stereochemistry of the newly formed glycosidic bond. nih.gov Phenyl 2,6-dichlorobenzoate is utilized to install the 2,6-dichlorobenzoyl group at the C2 position of a glycosyl donor. This group can exert significant influence over the stereochemical outcome of glycosylation reactions through a phenomenon known as neighboring group participation. researchgate.netbeilstein-journals.org

In this mechanism, the carbonyl oxygen of the 2,6-dichlorobenzoyl group at the C2 position attacks the anomeric center as the leaving group departs. nih.gov This forms a cyclic acyloxonium ion intermediate. The subsequent attack by the glycosyl acceptor can then only occur from the side opposite to this bulky cyclic intermediate, leading to the formation of a 1,2-trans-glycosidic linkage with high stereoselectivity. nih.gov While effective, the stereoselectivity can sometimes be influenced by factors such as reaction concentration. researchgate.netnih.gov

The steric and electronic properties of the 2,6-dichlorobenzoyl group are crucial for this process. researchgate.net While it is a powerful tool for achieving the 1,2-trans product, its deactivating nature can sometimes reduce the reactivity of the glycosyl donor. beilstein-journals.org Researchers have investigated various substituted benzoyl groups to fine-tune this balance between reactivity and stereocontrol. researchgate.netchemrxiv.org

Utilization in Cross-Coupling Methodologies (e.g., Stille Coupling)

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds. uwindsor.ca The Stille reaction, specifically, involves the coupling of an organotin compound with an organic electrophile. wikipedia.orglibretexts.org While aryl halides and triflates are common electrophiles, there is growing interest in using alternative coupling partners. harvard.edu this compound and related aryl esters have been explored in this context.

In these reactions, the 2,6-dichlorobenzoate group can function as a leaving group. libretexts.org The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the carbon-oxygen bond of the ester, followed by transmetalation with the organotin reagent and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. wikipedia.org The efficiency of such couplings can be influenced by the nature of the aryl ester, the palladium catalyst, and the reaction conditions. uwindsor.caharvard.edu The use of aryl esters like this compound as coupling partners in reactions like the Stille coupling expands the toolkit available to synthetic chemists for constructing complex molecular architectures. harvard.edu

Function as a Ligand or Leaving Group in Coordination Chemistry

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. libretexts.orglibretexts.org The 2,6-dichlorobenzoate anion, derived from this compound, can act as a ligand, coordinating to metal ions through its carboxylate oxygen atoms. scribd.com The presence of the two chlorine atoms can influence the electronic properties and steric environment of the resulting metal complex. scribd.com Studies on scandium(III) complexes with various dichlorobenzoic acids, including the 2,6-isomer, have shown that the position of the chlorine substituents affects the nature of the metal-ligand bond. scribd.com

Conversely, in the context of organic reactions, the 2,6-dichlorobenzoate moiety can also function as a leaving group. wikipedia.orglibretexts.org A good leaving group is a molecular fragment that departs with a pair of electrons during a chemical reaction. masterorganicchemistry.com The ability of a group to leave is inversely related to its basicity; weaker bases are generally better leaving groups. libretexts.org The 2,6-dichlorobenzoate anion is the conjugate base of a relatively strong carboxylic acid, making it a reasonably good leaving group in certain nucleophilic substitution and cross-coupling reactions. libretexts.orglibretexts.org

Intermediate in the Synthesis of Pharmaceutical Precursors

The 2,6-dichlorobenzoyl structural motif is present in a number of biologically active compounds. Consequently, this compound and its parent acid, 2,6-dichlorobenzoic acid, are valuable intermediates in the synthesis of pharmaceutical precursors. researchgate.net For example, derivatives of 2,6-dichlorophenylacetonitrile (B146609) are used in the synthesis of kinase inhibitors. nih.gov Furthermore, compounds containing the 2-[(2,6-dichlorophenyl)amino]phenyl moiety have been investigated for their antimicrobial properties. nih.gov The synthesis of these complex molecules often involves the introduction of the 2,6-dichlorophenyl group at a key stage, for which this compound or related reagents can be employed. nih.govgoogle.comalfa-industry.com

Precursor for Agrochemical Synthesis

Similar to its role in pharmaceuticals, the 2,6-disubstituted phenyl ring is a common feature in various agrochemicals, particularly herbicides. The synthesis of these compounds often relies on precursors derived from 2,6-dichlorobenzoic acid. While specific direct applications of this compound in these syntheses are not extensively detailed in readily available literature, its role as a derivative of 2,6-dichlorobenzoic acid makes it a relevant precursor in this field. The chemical transformations used to create these agrochemicals often involve modifications of the carboxyl group or reactions on the aromatic ring, starting from materials like 2,6-dichlorobenzoic acid or its activated forms.

Exploration in Material Science Applications (e.g., Polymer Synthesis)

The rigid and sterically defined structure of the 2,6-dichlorobenzoyl unit makes it an interesting building block for the synthesis of new polymers and materials. Aryl-aryl coupling reactions, which can utilize derivatives of benzoic acids, are a key method for creating conjugated polymers and other advanced materials. nih.gov While direct polymerization of this compound is not a common example, its structural elements are relevant to the design of monomers for high-performance polymers. For instance, the synthesis of aromatic polyesters or polyamides could potentially incorporate the 2,6-dichlorobenzoyl moiety to impart specific properties such as thermal stability, rigidity, and flame retardancy. The development of new catalytic systems for C-H activation and coupling of benzoic acid derivatives continues to expand the possibilities for creating novel materials with tailored functionalities. nih.gov

Advanced Spectroscopic and Characterization Techniques in Phenyl 2,6 Dichlorobenzoate Research

Q & A

Q. What are the optimal synthetic protocols for preparing phenyl 2,6-dichlorobenzoate derivatives in carbohydrate chemistry?

this compound derivatives are synthesized via desulfurative 1,2-trans-O-glycosylation of thiosugars using dichlorobenzoic acid derivatives. Key steps include:

- Reaction conditions : Use anhydrous dichloromethane (DCM) with catalytic triflic acid (TfOH) at 0°C under nitrogen.

- Procedure : Combine 2,6-dichlorobenzoic acid with anomeric thiosugar precursors (e.g., β-D-glucopyranose derivatives) for 15–60 minutes, yielding 45–91% isolated products.

- Characterization : Confirm regioselectivity and purity via /-NMR and high-resolution mass spectrometry (HRMS). Adjust reaction time and acid stoichiometry to optimize yields for specific substrates .

Q. How can researchers safely handle this compound derivatives in laboratory settings?

- Toxicity mitigation : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and fume hoods due to potential skin/eye irritation and respiratory hazards.

- Waste disposal : Segregate waste in labeled containers for halogenated organic compounds and collaborate with certified waste management agencies to ensure compliance with environmental regulations.

- First aid : For accidental exposure, flush affected areas with water for 15 minutes and seek medical evaluation. Maintain safety data sheets (SDS) for emergency reference .

Q. What analytical techniques are recommended for characterizing this compound intermediates?

- Nuclear Magnetic Resonance (NMR) : Use -NMR (500 MHz, CDCl) to confirm substitution patterns (e.g., aromatic protons at δ 7.3–8.1 ppm).

- Chromatography : Employ thin-layer chromatography (TLC) with hexane:ethyl acetate (3:1) for rapid purity assessment.

- Mass spectrometry : HRMS (ESI-TOF) provides accurate mass confirmation (e.g., [M+Na] peaks for molecular ions). Cross-validate with IR spectroscopy for ester carbonyl stretches (~1740 cm) .

Advanced Research Questions

Q. How do this compound derivatives inhibit human neutrophil elastase (HNE), and what kinetic parameters define their potency?

this compound-based inhibitors covalently modify HNE’s catalytic serine residue. Key metrics include:

- Bimolecular rate constant () : 8.9 × 10 Ms, determined via progress curve analysis.

- Binding kinetics : Ms, s, yielding a sub-nanomolar (5.47 nM).

- Validation : Compare inhibition profiles with literature standards (e.g., α-1 antitrypsin) and validate using fluorogenic substrate assays (e.g., MeOSuc-AAPV-AMC hydrolysis) .

Q. What biodegradation pathways exist for 2,6-dichlorobenzoate derivatives in environmental systems?

- Microbial degradation : Aminobacter sp. MSH1 catabolizes 2,6-dichlorobenzoate via plasmid-encoded dioxygenases, converting it to 3,5-dichlorocatechol.

- Optimization : Use aerobic batch cultures (150 rpm, 27°C) with 2,6-dichlorobenzoate as the sole carbon source. Monitor degradation via HPLC and pH shifts (6.2–7.4) over 21 days.

- Gene analysis : Amplify cbdABC gene clusters via PCR to confirm pathway functionality in novel microbial isolates .

Q. How can this compound derivatives be optimized for antiviral applications against coronaviruses?

- Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., Cl) at the 2,6-positions to enhance protease binding.

- Antiviral assays : Test derivatives against SARS-CoV-1 3CLpro using fluorescence resonance energy transfer (FRET) substrates. Validate in Vero E6 cells (EC = 0.29 ± 0.19 μM) and adjust for human lung cell efficacy using cytotoxicity counter-screens (CC > 50 μM).

- Covalent inhibition : Leverage ketone warheads to form stable adducts with catalytic cysteine residues, confirmed via X-ray crystallography .

Q. What experimental strategies resolve contradictions in regioselectivity data during glycosylation with this compound?

- Competitive experiments : Compare reactivity of 2,6-dichlorobenzoate with other acyl donors (e.g., 2,6-dimethoxybenzoate) under identical conditions.

- Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to assess steric and electronic effects on transition states.

- Kinetic profiling : Use stopped-flow IR to track intermediate formation rates and identify rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.